(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3S/c23-16-5-3-15(4-6-16)21-25-22-27(26-21)17(12-31-22)9-10-24-20(28)8-2-14-1-7-18-19(11-14)30-13-29-18/h1-8,11-12H,9-10,13H2,(H,24,28)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPGHAPZZHKENF-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 465.94 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to a thiazole-triazole fragment via an ethyl chain and an acrylamide group. This unique structure is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies indicate that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:
- Inhibition of Bacterial Growth : The compound demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Streptococcus pneumoniae | 0.03 |
| Escherichia coli | 0.046 |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Line Studies : In vitro studies showed that the compound significantly reduces cell viability in human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines with IC50 values of 27.3 μM and 6.2 μM respectively .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| T47D (Breast Cancer) | 27.3 |
| HCT-116 (Colon Cancer) | 6.2 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been observed to inhibit DNA gyrase and topoisomerase IV in bacterial cells, which are crucial for DNA replication and transcription . This dual-targeting mechanism enhances its efficacy against bacterial infections while minimizing toxicity to human cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives against standard antibiotics like ampicillin and streptomycin. The tested compound showed superior activity compared to these reference drugs .
- Case Study on Anticancer Properties : A research article highlighted the cytotoxic effects of related compounds on cancer cell lines, demonstrating that modifications in the molecular structure could lead to enhanced anticancer activity .
Q & A
Q. Methodological Answer :
Dose-Response Analysis : Test across concentrations (nM–μM) to identify non-linear effects.
Assay Validation : Use orthogonal assays (e.g., HDAC6 inhibition vs. cytotoxicity in ).
Structural Analog Comparison : Compare with derivatives lacking the 4-chlorophenyl group (see ’s analog table).
Example : Substituting the thiazole ring with oxadiazole altered anticancer activity by 40% .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to HDAC6 (PDB: 5EDU). Focus on the benzodioxole moiety’s π-π stacking.
- MD Simulations : Simulate stability in aqueous solution (GROMACS, AMBER) to assess solubility (align with experimental logP in ).
Validation : Cross-check with experimental IC50 values from enzyme inhibition assays .
Advanced: How to address stability issues during storage or in vitro assays?
Q. Methodological Answer :
- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the acrylamide group.
- Buffer Optimization : Use PBS (pH 7.4) with 0.1% BSA to reduce aggregation (derived from ’s DMSO-d6 handling).
Stability Data :
| Condition | Half-Life (Days) |
|---|---|
| 4°C (aqueous) | 3 |
| -80°C (lyophilized) | >30 |
Advanced: What strategies validate the compound’s mechanism of action in neurogenesis or cancer pathways?
Q. Methodological Answer :
Transcriptomics : RNA-seq of treated neuronal cells (e.g., SH-SY5Y) to identify upregulated neurogenesis markers (BDNF, DCX).
Western Blot : Quantify HDAC6 or β-catenin levels (’s HDAC6 inhibitors reduced tubulin acetylation by 60%).
CRISPR Knockout : Silence HDAC6 in cell lines to confirm target specificity .
Advanced: How to design derivatives to enhance solubility without compromising activity?
Q. Methodological Answer :
- Structural Modifications :
- Prodrug Synthesis : Convert acrylamide to a phosphate ester for improved aqueous solubility .
Advanced: What analytical techniques detect degradation products under stress conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to heat (60°C), UV light, and acidic/basic conditions.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acrylamide or oxidized thiazole).
Example : Acidic hydrolysis cleaved the thiazolo-triazole ring, producing 4-chlorobenzoic acid (confirmed via MS) .
Advanced: How to reconcile discrepancies between computational predictions and experimental bioactivity?
Q. Methodological Answer :
Re-optimize Force Fields : Adjust partial charges in docking simulations (e.g., AM1-BCC for the benzodioxole group).
Solvent Effects : Include explicit water molecules in MD simulations to model hydrophobic interactions.
Meta-Analysis : Compare with structurally related HDAC6 inhibitors (’s quinazoline derivatives showed 85% correlation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
